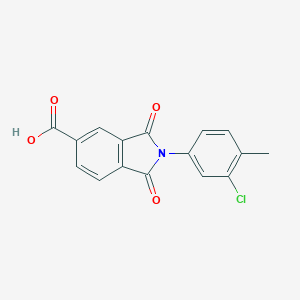

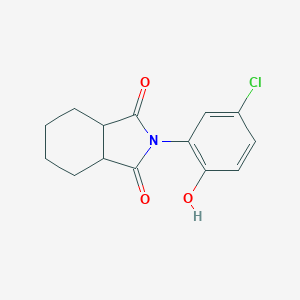

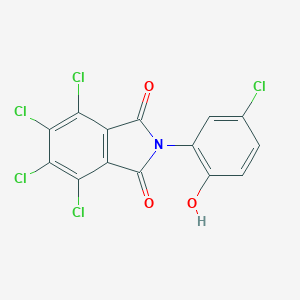

2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, also known as CMPI, is an organic compound with a wide range of potential applications in scientific research. CMPI is a versatile compound with a unique structure, making it a highly sought-after reagent for a variety of chemical reactions. It is also a useful tool for studying biological systems, as it has been shown to interact with several biochemical pathways.

Scientific Research Applications

Polymer Synthesis and Characterization

2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has been utilized in the synthesis and characterization of polymers. Maiti and Ray (1983) reported the polycondensation of diacid chlorides derived from this compound, resulting in unsaturated polyamide-imides with noteworthy solution, thermal, electrical, and other properties. These polymers exhibited solubility in highly polar solvents, high thermal stability, and crosslinking reactions under heating, making them potentially useful in high-performance applications (Maiti & Ray, 1983).

Gas Adsorption and CO2 Capture

The compound plays a role in the development of materials for gas adsorption and CO2 capture. Wang et al. (2020) utilized a derivative of this acid in the creation of a novel porous Ba-MOF (Metal-Organic Framework), which showed high separation selectivity for CO2/CH4 and CO2/N2. This indicates potential applications in environmental protection and energy fields, particularly in CO2 capture from flue gas and natural gas (Wang et al., 2020).

Development of Thermally Stable Materials

The acid has been a key component in synthesizing new poly(amide-imide)s with varying pendant substituents. Li et al. (2017) demonstrated that incorporating this compound led to materials with high glass transition temperatures, excellent thermal stability, and good solubility in various organic solvents. These properties suggest potential for usage in industries requiring materials that can withstand high temperatures and harsh chemical environments (Li et al., 2017).

Antimicrobial Activity Studies

Bedair et al. (2006) synthesized derivatives of this compound and evaluated their antimicrobial activities. Some compounds showed promising results, suggesting potential applications in the development of new antimicrobial agents (Bedair et al., 2006).

properties

IUPAC Name |

2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO4/c1-8-2-4-10(7-13(8)17)18-14(19)11-5-3-9(16(21)22)6-12(11)15(18)20/h2-7H,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBJIPBBZOKNFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B434158.png)

![4-Methyl-1-[3-(1-piperidinylsulfonyl)benzoyl]piperidine](/img/structure/B434167.png)

![4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B434174.png)

![Ethyl 4-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B434275.png)

![N-(2-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B434280.png)

![Butyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B434439.png)